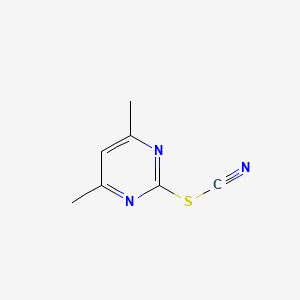
4,6-Dimethyl-2-pyrimidinyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-pyrimidinyl thiocyanate is an organic compound with the molecular formula C7H7N3S. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4th and 6th positions and a thiocyanate group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-pyrimidinyl thiocyanate typically involves the reaction of 4,6-dimethyl-2-pyrimidinyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-pyrimidinyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiocyanate group can yield thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4,6-dimethyl-2-pyrimidinyl amines or ethers.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include thiols or amines.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-pyrimidinyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinyl chloride
- 4,6-Dimethyl-2-pyrimidinyl amine
- 4,6-Dimethyl-2-pyrimidinyl ether
Uniqueness
4,6-Dimethyl-2-pyrimidinyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
55055-25-9 |
|---|---|
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl) thiocyanate |
InChI |
InChI=1S/C7H7N3S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,1-2H3 |
Clave InChI |
LZLCVTIHZNVKMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


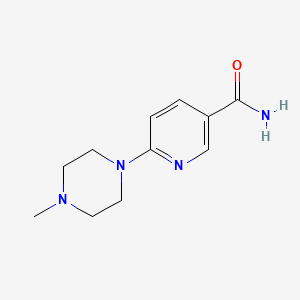

![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)


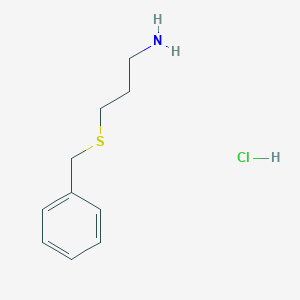
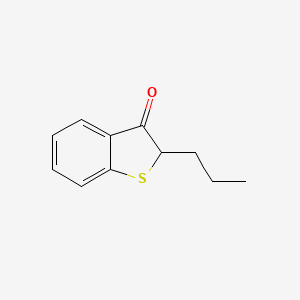
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)
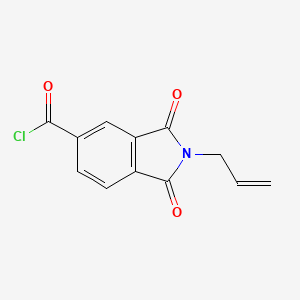
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

